![molecular formula C18H21N7O B2790508 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1058237-07-2](/img/structure/B2790508.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
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Overview
Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.414. The purity is usually 95%.
BenchChem offers high-quality 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential c-Met Kinase Inhibitors
Compounds with a similar structure to the one , specifically [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been studied as potential c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines such as A549, MCF-7, and HeLa .
Building Blocks for Drugs
The 1,2,4-triazolo[3,4-α]pyridine scaffold, which is structurally similar to your compound, has been widely used in building blocks for drugs . This suggests that your compound could also be used in the development of new drugs.
Potential Treatment for HR Deficient Cancers
Some newly discovered PARP1 inhibitors, which may include your compound, have been suggested as potential therapeutic agents for the treatment of HR deficient cancers .
Antitumor Activities
A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their antitumor activities . These compounds have shown potent antiproliferative activities against A549, Bewo, and MCF-7 cells .
Pesticides
The 1,2,4-triazolo[3,4-α]pyridine scaffold has also been used in the development of pesticides . This suggests that your compound could potentially be used in the development of new pesticides.
Overcoming Acquired Resistance to PARP1 Inhibitors
The newly discovered PARP1 inhibitors, which may include your compound, could be used as a pharmacological tool for investigating the mechanism of acquired resistance to PARP1 inhibitors .
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Compounds with similar structures have shown to inhibit c-met kinase . Inhibition of c-Met kinase can prevent the activation of several downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt/mtor and ras/raf/mek/erk pathways . These pathways regulate cell growth, survival, and migration.
Result of Action
Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation and increased apoptosis .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-13-3-4-15(14(2)11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKNNBLWKFGJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide |
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